REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([OH:12])[C:8]=1[C:9]([OH:11])=[O:10].[CH3:13]O>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([OH:12])[C:8]=1[C:9]([O:11][CH3:13])=[O:10]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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COC=1C=CC=C(C1C(=O)O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
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Details
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at reflux 48 h
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Duration
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48 h
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Type
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CONCENTRATION
|
Details
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is concentrated
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Type
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CUSTOM
|
Details
|
to remove the methanol
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Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
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Type
|
WASH
|
Details
|
washed with sodium carbonate until no acid
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C(C1C(=O)OC)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |